molecular formula C20H20FN5 B2797645 N-(4-fluorophenyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 903210-97-9

N-(4-fluorophenyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B2797645
CAS No.: 903210-97-9
M. Wt: 349.413
InChI Key: CZMVSHVVWPBUCX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is a complex organic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine core with various substituents such as a 4-fluorophenyl group, two methyl groups, and a propyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-aminopyrazoles with appropriate aldehydes or ketones, followed by further functionalization steps to introduce the desired substituents . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically requires stringent control of reaction parameters and purification steps to ensure the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The choice of reagents and conditions for these reactions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions. Substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(4-fluorophenyl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is unique due to its specific substituents and structural features, which impart distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(4-fluorophenyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5/c1-4-5-16-11-17(23-15-8-6-14(21)7-9-15)26-20(24-16)18-12(2)10-13(3)22-19(18)25-26/h6-11,23H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMVSHVVWPBUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NC4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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